Ethyl 2-chloro-3-oxopropanoate

Description

BenchChem offers high-quality Ethyl 2-chloro-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-chloro-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

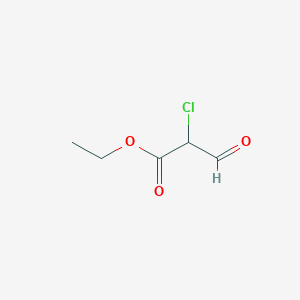

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)4(6)3-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWXKSCKBUSAOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954766 | |

| Record name | Ethyl 2-chloro-3-oxopropanoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33142-21-1 | |

| Record name | Ethyl 2-chloro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33142-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (chloroformyl)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033142211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-chloro-3-oxopropanoatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-chloro-3-oxopropanoate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-chloro-3-oxopropanoate is a reactive trifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its utility is derived from the strategic placement of an ester, a chlorine atom at the α-position, and an aldehyde, rendering it susceptible to a variety of chemical transformations. However, the very features that make it a versatile reagent also complicate its structural characterization. This technical guide provides a comprehensive elucidation of its structure, moving beyond routine analysis to address the inherent chemical complexities, principally its existence as a dynamic equilibrium of keto and enol tautomers. We present a robust synthesis protocol, a detailed multi-modal spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), and an expert interpretation of the spectral data, grounded in the principles of physical organic chemistry. This document is intended to serve as a definitive resource for researchers employing this valuable intermediate.

Introduction: The Chemical Versatility and Structural Nuances of a Key Synthetic Intermediate

Ethyl 2-chloro-3-oxopropanoate, with the Chemical Abstracts Service (CAS) number 33142-21-1, is a molecule that packs significant synthetic potential into its five-carbon backbone.[1] As a trifunctional compound, it serves as a powerful precursor for the synthesis of a wide array of heterocyclic systems and other complex organic molecules. Its applications are noted in the synthesis of novel hepatitis B core protein allosteric modulators and other pharmacologically active agents.

Synthesis Protocol: A Validated Approach via Mixed Claisen Condensation

The reliable synthesis of ethyl 2-chloro-3-oxopropanoate is a prerequisite for its study and application. While several synthetic routes exist, a particularly effective and scalable method is the mixed Claisen condensation between ethyl 2-chloroacetate and ethyl formate. This approach is advantageous because only one of the ester reactants (ethyl 2-chloroacetate) possesses acidic α-protons, thus minimizing self-condensation side products.[2]

Causality of Reagent Choice and Conditions

-

Reactants : Ethyl 2-chloroacetate serves as the nucleophile precursor (donor), and ethyl formate, lacking α-protons, acts exclusively as the electrophile (acceptor). This directed reactivity is key to achieving a high yield of the desired cross-condensation product.

-

Base : Potassium tert-butoxide is employed as a strong, non-nucleophilic base. Its steric bulk disfavors side reactions at the ester carbonyl, while its strength is sufficient to deprotonate the α-carbon of ethyl 2-chloroacetate, forming the necessary enolate intermediate. A full equivalent of base is required to drive the equilibrium toward the product by deprotonating the resulting β-keto ester, which is more acidic than the starting ester.[3]

-

Solvent and Temperature : Diisopropyl ether is used as a polar aprotic solvent. The reaction is initiated at 0 °C to control the exothermic nature of the initial deprotonation and condensation steps, thereby minimizing potential side reactions and degradation.

Experimental Workflow

Caption: Workflow for the synthesis of ethyl 2-chloro-3-oxopropanoate.

Detailed Step-by-Step Protocol

-

Reactor Setup : A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet is charged with ethyl 2-chloroacetate (1.0 eq), ethyl formate (1.0 eq), and anhydrous diisopropyl ether.

-

Initiation : The reaction mixture is cooled to 0 °C in an ice bath.

-

Base Addition : Potassium tert-butoxide (1.1 eq) is added portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction : The mixture is allowed to warm to room temperature and stirred for 24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Quenching and Extraction : Upon completion, the reaction is cooled in an ice bath and the pH is carefully adjusted to approximately 3 using 6N HCl. The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.

-

Isolation : The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification : The crude product is purified by vacuum distillation to yield ethyl 2-chloro-3-oxopropanoate as a colorless to pale yellow liquid.

Spectroscopic Data and Interpretation: A Dual-State Analysis

The structural elucidation of ethyl 2-chloro-3-oxopropanoate is critically dependent on the understanding that the compound exists as a mixture of the keto and enol tautomers. The position of this equilibrium is sensitive to solvent polarity, temperature, and concentration.[4][5] Non-polar solvents and intramolecular hydrogen bonding tend to favor the enol form, while polar, hydrogen-bond-accepting solvents can stabilize the more polar keto form.

Caption: Keto-enol tautomeric equilibrium of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for characterizing this tautomeric system, as the rate of interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[6]

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a clear census of the carbon environments. Based on available data for "ethyl 2-chloro-2-formylacetate", the following chemical shifts are observed in CDCl₃.

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) |

| Keto Form | |

| C=O (Ester) | ~164 |

| C=O (Aldehyde) | ~180-190 |

| C-Cl (Methine) | ~52 |

| O-CH₂ | ~62 |

| CH₃ | ~14 |

| Enol Form | |

| C=O (Ester) | ~166 |

| =C-OH (Olefinic) | ~150-160 |

| =C-Cl (Olefinic) | ~100-110 |

| O-CH₂ | ~61 |

| CH₃ | ~14 |

-

Expertise & Experience Insight : The presence of more than five peaks in the ¹³C spectrum is the first definitive indication of the tautomeric mixture. The aldehyde carbonyl (~180-190 ppm) of the keto form is particularly diagnostic, as is the appearance of two olefinic carbons for the enol form. The provided data shows peaks at 166.35, 163.86, 62.40, 52.24, and 13.99 ppm. This suggests a predominance of one tautomer under the specific conditions of that measurement, likely the keto form, with the two carbonyl signals being at 163.86 (ester) and a predicted, but not explicitly listed, higher value for the aldehyde. The peak at 52.24 ppm is characteristic of the α-chloro methine carbon.

¹H NMR Spectroscopy: The ¹H NMR spectrum is more complex due to spin-spin coupling but offers rich structural information. The following table presents predicted chemical shifts and multiplicities for both tautomers.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration (Relative) |

| Keto Form | |||

| CHO (Aldehyde) | 9.5 - 10.0 | s | 1H |

| CH-Cl (Methine) | 4.8 - 5.2 | s | 1H |

| O-CH₂ | 4.2 - 4.4 | q | 2H |

| CH₃ | 1.2 - 1.4 | t | 3H |

| Enol Form (Z-isomer) | |||

| =CH-OH (Olefinic/Enolic) | 7.5 - 8.0 (vinyl H), 11-12 (enol OH) | s (vinyl), br s (OH) | 1H + 1H |

| O-CH₂ | 4.2 - 4.4 | q | 2H |

| CH₃ | 1.2 - 1.4 | t | 3H |

-

Expertise & Experience Insight : The most telling signals are the sharp singlet for the aldehydic proton above 9.5 ppm (keto form) and the vinyl proton singlet between 7.5-8.0 ppm for the enol form. The enolic hydroxyl proton often appears as a broad singlet at a very high chemical shift (11-12 ppm) due to strong intramolecular hydrogen bonding, and its integration, relative to the vinyl proton, confirms the enol structure. The ratio of the integrals of the aldehydic proton (keto) to the vinyl proton (enol) provides a direct measure of the equilibrium constant (K_eq) under the specific solvent and temperature conditions of the experiment.

Infrared (IR) Spectroscopy

IR spectroscopy provides crucial information about the carbonyl groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (Aldehyde, Keto) | 1720 - 1740 | Strong | Characteristic aldehyde C-H stretch also expected ~2720 and ~2820 cm⁻¹. |

| C=O (Ester, Keto) | 1740 - 1760 | Strong | The electron-withdrawing α-chloro group increases the stretching frequency. |

| C=O (Ester, Enol) | 1715 - 1730 | Strong | Conjugation with the C=C double bond lowers the stretching frequency. |

| C=C (Enol) | 1620 - 1650 | Medium | Conjugated double bond. |

| O-H (Enol) | 2500 - 3300 | Broad, Strong | Intramolecular hydrogen bonding results in a very broad signal. |

-

Trustworthiness Insight : The IR spectrum serves as a self-validating system. The observation of a broad O-H stretch alongside a conjugated ester carbonyl peak (lower frequency) and a C=C stretch is strong evidence for the enol tautomer. Concurrently, the presence of distinct, higher-frequency ester and aldehyde carbonyl bands confirms the keto form. The relative intensities of these bands will correlate with the equilibrium position.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns that corroborate the overall structure.

-

Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z 150, with a characteristic M+2 peak at m/z 152 in an approximate 3:1 ratio, which is definitive for the presence of a single chlorine atom.

-

Key Fragmentation Pathways :

-

Loss of ethoxy radical (•OCH₂CH₃) : [M - 45]⁺ → m/z 105. This is a common fragmentation for ethyl esters.

-

Loss of chlorine radical (•Cl) : [M - 35]⁺ → m/z 115.

-

Loss of the formyl group (•CHO) : [M - 29]⁺ → m/z 121. This is characteristic of aldehydes.

-

McLafferty Rearrangement : For the ester, this could lead to the loss of ethylene (C₂H₄), resulting in a fragment at [M - 28]⁺.

-

Caption: Predicted major fragmentation pathways for ethyl 2-chloro-3-oxopropanoate.

Conclusion: An Integrated Approach to a Complex Structure

The definitive structure elucidation of ethyl 2-chloro-3-oxopropanoate requires more than a cursory look at its spectra. It demands an integrated, multi-technique approach firmly rooted in an understanding of its tautomeric nature. By combining a reliable synthesis with a detailed analysis of ¹³C NMR, ¹H NMR, IR, and mass spectrometry data, one can confidently assign the structure and quantify the keto-enol equilibrium. This guide has provided the necessary protocols, predicted data, and expert interpretation to empower researchers to fully characterize this versatile synthetic intermediate, ensuring its effective and reliable use in the development of new chemical entities.

References

- Google Patents. (n.d.). Hepatitis b core protein allosteric modulators.

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (Note: A general authoritative textbook is cited here as a standard reference for spectroscopic principles, as a direct URL for this fundamental knowledge is not applicable).

- Reichardt, C. (1979). Solvent Effects in Organic Chemistry. Verlag Chemie. (Note: This is a foundational text on solvent effects, relevant to the discussion on tautomerism. A direct URL is not applicable).

-

Organic Syntheses. (n.d.). Ethyl Ethoxalylpropionate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Journal of Chemical Education. (2004). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. (Note: While a specific article is referenced conceptually, providing a stable URL to a specific paywalled journal article is not feasible.

Sources

- 1. Ethyl 2-Chloro-3-oxopropanoate | CAS 33142-21-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. researchgate.net [researchgate.net]

- 6. cores.research.asu.edu [cores.research.asu.edu]

A Senior Application Scientist's Guide to Ethyl 2-chloro-3-oxopropanoate: A Versatile Building Block in Modern Organic Synthesis

Abstract: Ethyl 2-chloro-3-oxopropanoate is a trifunctional synthetic building block of significant interest to researchers in medicinal chemistry, agrochemical science, and materials development. Its unique molecular architecture, featuring an aldehyde, an alpha-chloro substituent, and an ethyl ester, provides multiple reactive centers. This guide offers an in-depth analysis of the compound's properties, core reactivity, and strategic applications, with a particular focus on its utility in the synthesis of diverse heterocyclic systems. By explaining the causality behind its reactivity and providing validated experimental frameworks, this document serves as a technical resource for scientists seeking to leverage this potent intermediate in their synthetic endeavors.

Introduction to a Key Synthetic Intermediate

Ethyl 2-chloro-3-oxopropanoate, also known by synonyms such as Ethyl 2-chloro-2-formylacetate, is an organic compound that serves as a highly valuable intermediate in the production of complex molecules, including various pharmaceuticals and agrochemicals.[1] Its structure is distinguished by the presence of three key functional groups on a three-carbon backbone: a reactive aldehyde, an ethyl ester, and a chlorine atom at the C2 position. This arrangement of functional groups makes it an excellent C3 synthon for constructing larger, more complex molecular architectures, particularly five- and six-membered heterocycles which are prevalent in biologically active compounds.

The strategic importance of this molecule lies in its predictable and versatile reactivity. The chlorine atom acts as a good leaving group in nucleophilic substitution reactions, while the aldehyde provides a key electrophilic site for condensation reactions. This dual reactivity allows for elegant and efficient cyclization strategies, making it a cornerstone reagent for synthetic chemists.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.

Physicochemical Properties

The key physical and chemical properties of Ethyl 2-chloro-3-oxopropanoate are summarized below.[2]

| Property | Value |

| CAS Number | 33142-21-1[2][3][4][5] |

| Molecular Formula | C₅H₇ClO₃[2] |

| Molecular Weight | 150.56 g/mol [2] |

| Appearance | White to yellow solid or semi-solid or liquid |

| Boiling Point | 68-70 °C at 20 Torr[3] |

| Solubility | Soluble in chloroform, dichloromethane[3] |

| Storage Conditions | Inert atmosphere, 2-8°C; Cold-chain transportation[2][3] |

GHS Hazard and Safety Information

Ethyl 2-chloro-3-oxopropanoate is a hazardous substance and must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

| GHS Hazard Information | |

| Signal Word | Danger [2] |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |

| Hazard Statements | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.[2] |

Synthesis and Manufacturing Insights

The synthesis of α-halo-β-dicarbonyl compounds like Ethyl 2-chloro-3-oxopropanoate typically relies on the direct halogenation of the corresponding β-dicarbonyl precursor. In this case, the starting material would be ethyl 3-oxopropanoate (ethyl formylacetate). The key to this transformation is the enhanced acidity of the α-proton situated between the two carbonyl groups, which facilitates enolization or enolate formation, followed by reaction with an electrophilic chlorine source.

Common chlorinating agents for this purpose include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction with sulfuryl chloride is particularly effective. While a specific, peer-reviewed synthesis for Ethyl 2-chloro-3-oxopropanoate was not found in the immediate search, the methodology is well-established and analogous to the synthesis of similar compounds like ethyl 2-chloroacetoacetate. For instance, a patented method for preparing ethyl 2-chloroacetoacetate involves the reaction of ethyl acetoacetate with sulfonyl chloride, often without a solvent, which is both cost-effective and environmentally conscious.[6] This process involves cooling the starting material, dropwise addition of the chlorinating agent, and then allowing the reaction to proceed at room temperature before purification by distillation.[6] This approach highlights a green chemistry principle by minimizing waste and avoiding solvents.[6]

Core Reactivity and Mechanistic Rationale

The synthetic utility of Ethyl 2-chloro-3-oxopropanoate stems from its possession of two distinct electrophilic centers, making it an ideal partner for reactions with binucleophiles to form heterocycles.

-

The Aldehyde Carbonyl: This is a "hard" electrophilic center, readily attacked by "hard" nucleophiles such as primary amines (e.g., in hydrazine or ureas).

-

The α-Carbon: The carbon atom bonded to the chlorine is a "soft" electrophilic center. The chlorine atom is a good leaving group, making this site susceptible to Sₙ2 attack by soft nucleophiles like sulfur (e.g., in thiourea) or a second amine group.

This dual reactivity allows for a programmed, one-pot cyclization-condensation sequence. Typically, the initial attack occurs at the more reactive aldehyde carbonyl, followed by an intramolecular Sₙ2 displacement of the chloride by the second nucleophilic atom to close the ring.

Caption: Key electrophilic sites in Ethyl 2-chloro-3-oxopropanoate.

Applications in Heterocyclic Synthesis

The most powerful application of this building block is in the construction of heterocycles, which form the core of many drug molecules.

Synthesis of Substituted Thiazoles

The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring. It involves the reaction of an α-haloketone or α-haloaldehyde with a thioamide-containing compound, such as thiourea. Ethyl 2-chloro-3-oxopropanoate is an ideal substrate for this reaction.

Mechanism: The reaction with thiourea proceeds via initial nucleophilic attack of the sulfur atom onto the carbon bearing the chlorine, displacing it. The resulting intermediate then undergoes intramolecular cyclization via condensation between one of the thiourea nitrogen atoms and the aldehyde carbonyl, followed by dehydration to yield the aromatic thiazole ring.

Caption: Mechanistic flow for Hantzsch thiazole synthesis.

Synthesis of Substituted Pyrazoles

Similarly, reaction with hydrazine or its derivatives provides a direct route to pyrazoles. The binucleophilic hydrazine attacks both electrophilic centers to construct the five-membered ring. The reaction likely proceeds by initial formation of a hydrazone at the aldehyde, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom at the carbon-chlorine bond, displacing the chloride. Subsequent tautomerization yields the aromatic pyrazole. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles.

Experimental Protocols

The following protocols are provided as representative examples. All operations should be conducted by trained personnel in a suitable chemical fume hood with appropriate PPE.

Workflow for Synthesis of Ethyl 2-chloro-3-oxopropanoate

This conceptual protocol is based on standard methodologies for α-chlorination.[6]

Caption: General workflow for α-chlorination synthesis.

Step-by-Step Methodology:

-

Reactor Setup: A multi-neck, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with ethyl 3-oxopropanoate (1.0 eq).

-

Cooling: The flask is cooled in an ice/water bath to an internal temperature of 0-5 °C.

-

Chlorination: Sulfuryl chloride (1.05 eq) is added dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is stirred for 4-12 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Work-up: The reaction mixture is slowly and carefully poured into a beaker of ice water to quench any unreacted sulfuryl chloride. The mixture is transferred to a separatory funnel and extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then brine, and finally dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.

-

Isolation: The crude residue is purified by vacuum distillation to afford Ethyl 2-chloro-3-oxopropanoate as a colorless to pale yellow liquid.

Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

-

Reagent Preparation: In a round-bottom flask, dissolve thiourea (1.0 eq) in ethanol (5 mL per gram of thiourea).

-

Reaction Initiation: To the stirred solution, add Ethyl 2-chloro-3-oxopropanoate (1.0 eq) either neat or as a solution in a small amount of ethanol.

-

Heating: The reaction mixture is heated to reflux (approx. 78 °C for ethanol) for 2-4 hours. The reaction progress can be monitored by TLC. A precipitate (the product) may form during the reaction.

-

Cooling and Isolation: After the reaction is complete, the mixture is cooled to room temperature and then further cooled in an ice bath for 30 minutes. The resulting solid is collected by vacuum filtration.

-

Washing: The filter cake is washed with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying and Characterization: The solid product is dried under vacuum. The structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Conclusion

Ethyl 2-chloro-3-oxopropanoate is a quintessential example of a small molecule with immense synthetic potential. Its trifunctional nature provides a robust platform for constructing complex molecular frameworks, especially heterocycles, which are critical motifs in drug discovery and materials science. The ability to perform sequential condensation and substitution reactions in a single pot makes it an efficient and elegant tool in the synthetic chemist's arsenal. A comprehensive understanding of its reactivity, guided by the mechanistic principles outlined in this guide, empowers researchers to design novel synthetic routes and accelerate the development of next-generation chemical entities.

References

-

Pharmaffiliates. (n.d.). Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China. Retrieved from [Link]

-

ChemBK. (2024, April 9). Ethyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

-

Organic Syntheses. (n.d.). Ethyl 3,3-diethoxypropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloroacetoacetate | C6H9ClO3 | CID 11858. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-chloro-3-oxopentanoate | C7H11ClO3 | CID 12923424. Retrieved from [Link]

-

Study.com. (n.d.). Please provide a reaction mechanism for 2-chloro-2-methypropane with agno3 in ethanol. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-chloro-2-oxo-butanoate. Retrieved from [Link]

-

European Journal of Chemistry. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. Retrieved from [Link]

Sources

- 1. CAS 33142-21-1: Ethyl 2-chloro-3-oxopropanoate [cymitquimica.com]

- 2. 33142-21-1|Ethyl 2-chloro-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 3. 2-Chloro-3-oxopropionic acid ethyl ester | 33142-21-1 [chemicalbook.com]

- 4. 33142-21-1 Cas No. | Ethyl 2-chloro-3-oxopropanoate | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. CN105061210A - Preparation method for ethyl 2-chloroacetoacetate - Google Patents [patents.google.com]

"Ethyl 2-chloro-3-oxopropanoate" electrophilic sites and reaction mechanisms

Topic: Ethyl 2-chloro-3-oxopropanoate: Electrophilic Sites and Reaction Mechanisms Content Type: Technical Whitepaper Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1]

Bifunctional Electrophiles in Heterocyclic Synthesis

Executive Summary

Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1), often generated in situ from ethyl 3-ethoxyacrylate, represents a critical class of

This guide deconstructs the molecule’s reactivity profile, specifically focusing on its role as the "linchpin" reagent in the Hantzsch Thiazole Synthesis for the production of 2-aminothiazole-5-carboxylates—a key scaffold in tyrosine kinase inhibitors like Dasatinib .

Chemical Architecture & Electrophilic Mapping[1]

The reactivity of ethyl 2-chloro-3-oxopropanoate is defined by the competition between its "Hard" and "Soft" electrophilic sites. Understanding this hierarchy is essential for controlling regioselectivity during nucleophilic attack.

The Electrophilic Triad

| Site | Functional Group | Electronic Character (HSAB Theory) | Primary Reactivity Mode |

| C3 | Formyl (Aldehyde) | Hard Electrophile | 1,2-Addition. Highly susceptible to attack by hard nucleophiles (amines, alkoxides).[1] In the presence of thiourea, this site forms the imine (Schiff base) linkage. |

| C2 | Soft Electrophile | ||

| C1 | Ester Carbonyl | Hard Electrophile (Latent) | Acyl Substitution. Generally the least reactive site in the initial condensation steps. It typically survives the cyclization to provide a handle for further derivatization (e.g., hydrolysis to acid). |

Tautomeric Equilibrium

The molecule does not exist solely as the free aldehyde. It fluctuates between the keto-form and the enol-form (stabilized by intramolecular H-bonding). This enol character enhances the electrophilicity of the C2 position by planarizing the system, making the leaving group (Cl) more accessible for backside attack.

Caption: Electrophilic hierarchy of ethyl 2-chloro-3-oxopropanoate. C2 and C3 are the primary reactive centers for thiazole formation.

The Hantzsch Thiazole Synthesis: Mechanistic Pathway

The most high-value application of this intermediate is the synthesis of Ethyl 2-aminothiazole-5-carboxylate . The mechanism is a textbook example of chemo-selective condensation between a bifunctional electrophile (the chloro-aldehyde) and a bifunctional nucleophile (thiourea).

The "S-First" Mechanism

While debate exists regarding the order of addition, kinetic data on

-

S-Alkylation (Rate Determining Step): The sulfur atom of thiourea (soft nucleophile) attacks the C2 position of the ester, displacing the chloride ion via an

mechanism. -

Imine Formation: The terminal amino group of the isothiourea intermediate attacks the C3 aldehyde carbonyl.

-

Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Mechanistic Visualization[1]

Caption: Step-wise mechanism of Hantzsch synthesis. The S-attack at C2 dictates the regiochemistry of the final heterocycle.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-5-carboxylate

This protocol is adapted from optimized industrial routes used for Dasatinib intermediates. It avoids the isolation of the unstable pure chloro-aldehyde by generating it in situ or using a stabilized precursor.

Note: Ethyl 2-chloro-3-oxopropanoate is a potent lachrymator.[1] All operations must be performed in a fume hood.[1]

Reagents & Materials

-

Substrate: Ethyl 3-ethoxyacrylate (Stable precursor)[1]

-

Halogen Source: N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) (if bromo-analog is preferred for speed)[1]

-

Nucleophile: Thiourea

-

Solvent: Ethanol/Water (1:1 mixture) or THF/Water[1]

-

Base: Sodium Acetate or Ammonium Hydroxide (for neutralization)[1]

Step-by-Step Workflow

-

Halogenation (In-Situ Generation):

-

Dissolve Ethyl 3-ethoxyacrylate (1.0 eq) in THF/Water (1:1 v/v).

-

Cool to 0°C.[2]

-

Add NBS or NCS (1.05 eq) portion-wise over 30 minutes.

-

Mechanism:[2][3][4] The halogen source reacts with the enol ether double bond, followed by hydrolysis of the ethoxy group, generating Ethyl 2-halo-3-oxopropanoate in situ.[1]

-

Stir for 1 hour at room temperature.

-

-

Cyclization (Hantzsch Reaction):

-

Add Thiourea (1.1 eq) directly to the reaction mixture.

-

Heat the mixture to reflux (approx. 70-80°C) for 2–4 hours.

-

Observation: The solution typically turns yellow/orange, and a precipitate may begin to form.[1]

-

-

Work-up & Isolation:

-

Validation:

-

Yield: Typical yields range from 75% to 90%.

-

Purity: >98% (HPLC).

-

Appearance: Pale yellow to off-white solid.[1]

-

Data Summary Table

| Parameter | Specification / Result |

| Precursor | Ethyl 3-ethoxyacrylate (CAS 1001-26-9) |

| Intermediate | Ethyl 2-chloro-3-oxopropanoate (generated in situ) |

| Product | Ethyl 2-aminothiazole-5-carboxylate (CAS 32955-21-8) |

| Reaction Type | Hantzsch Thiazole Synthesis |

| Critical Control | Temperature during halogenation (< 5°C) to prevent decomposition.[1] |

References

-

Dasatinib Intermediate Synthesis

-

Mechanistic Insight (Hantzsch Reaction)

-

Chemical Properties & Safety

-

Synthetic Application (Solid Phase)

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 3. jocpr.com [jocpr.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 9. Reactions of monoprotic thioureas with ethyl α-chloroacetoacetate, ethyl bromomalonate, and ethyl bromocyanoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Technical Guide: Safe Handling and Management of Ethyl 2-chloro-3-oxopropanoate

The following technical guide details the health, safety, and handling protocols for Ethyl 2-chloro-3-oxopropanoate , a specialized intermediate used in the synthesis of heterocyclic pharmaceuticals.

CAS Registry Number: 33142-21-1 Synonyms: Ethyl 2-chloro-2-formylacetate; 2-Chloro-3-oxopropanoic acid ethyl ester Formula: C₅H₇ClO₃ Molecular Weight: 150.56 g/mol [1]

Executive Summary & Chemical Identity

Ethyl 2-chloro-3-oxopropanoate is a highly reactive bifunctional building block containing both an ester and an

Critical Distinction: Do not confuse this compound with its isomer, Ethyl 3-chloro-3-oxopropionate (CAS 36239-09-5) , which is an acid chloride and possesses a significantly different hazard profile (Corrosive, Skin Corr. 1B). This guide specifically addresses the 2-chloro-3-oxo isomer (CAS 33142-21-1).[2][3][4]

Physical Properties & Stability

| Property | Value | Notes |

| Physical State | Liquid or Low-melting Solid | Often supplied as a crude oil ("tech grade") or solution. |

| Boiling Point | 85–90 °C (at 0.5 mmHg) | High vacuum distillation required to prevent decomposition. |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc | Reacts with water and nucleophilic solvents. |

| Stability | Unstable at Room Temperature | Prone to polymerization and hydrolysis. Must store frozen. |

Hazard Identification (GHS Classification)

While often classified as "Harmful" and "Irritant," the structural features of this compound (alpha-halo carbonyl) suggest high reactivity toward biological nucleophiles (proteins/DNA). Treat with a higher level of caution than the minimum GHS labeling suggests.

GHS Label Elements

Signal Word: DANGER

| Hazard Class | Code | Hazard Statement |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[5] |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation.[5] |

| STOT-SE | H335 | May cause respiratory irritation.[5][6] |

Expert Insight: Compounds in this class are potential lachrymators (tear-inducing agents) and potent alkylating agents. Inhalation of vapors may cause delayed pulmonary edema or severe upper respiratory tract irritation.

Storage & Engineering Controls

Due to its thermal instability, strict adherence to the "Cold Chain" is required to prevent the formation of hazardous decomposition products (e.g., HCl gas, polymers).

Storage Protocol

-

Temperature: Store at -20 °C (Frozen) .

-

Atmosphere: Store under inert gas (Argon or Nitrogen). The aldehyde moiety is sensitive to oxidation and moisture.

-

Container: Tightly sealed glass or fluorinated polymer containers. Avoid metal containers which may catalyze decomposition.

Engineering Controls

-

Primary Barrier: All handling must occur within a certified Chemical Fume Hood or Glovebox .

-

Ventilation: Maintain face velocity >100 fpm.

-

Sensors: If handling large quantities (>100g), use local exhaust ventilation with HCl monitoring, as decomposition releases hydrogen chloride.

Operational Workflows & PPE

The following workflows are designed to minimize exposure and product degradation.

Personal Protective Equipment (PPE)

-

Respiratory: NIOSH-approved respirator with organic vapor/acid gas cartridges (OV/AG) if working outside a glovebox.

-

Dermal: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield®) or thick Nitrile (8 mil) for prolonged handling.

-

-

Ocular: Chemical splash goggles. Face shield recommended for dispensing volumes >50 mL.

Workflow Visualization: Safe Dispensing

The diagram below illustrates the "Cold Chain" logic required to handle this unstable compound safely.

Figure 1: Safe dispensing workflow emphasizing moisture control and temperature management.

Experimental Procedures: Quenching & Disposal

Trustworthiness: Never dispose of the reactive neat compound directly into waste drums. It must be chemically deactivated first.

Deactivation Protocol (Small Scale < 10g)

-

Preparation: Prepare a 10% aqueous solution of Sodium Bicarbonate (

) or dilute Sodium Hydroxide ( -

Dilution: Dilute the Ethyl 2-chloro-3-oxopropanoate residue with an inert solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Quenching: Slowly add the organic solution to the stirring aqueous base.

-

Note: The reaction neutralizes any generated HCl and hydrolyzes the ester/aldehyde. Expect mild effervescence (

) if using bicarbonate.

-

-

Verification: Check pH to ensure it remains basic (pH > 8).

-

Disposal: Separate layers. The aqueous layer can be flushed (per local regulations) or treated as aqueous waste. The organic layer is treated as halogenated solvent waste.

Emergency Response Logic

In the event of a spill or exposure, follow this decision matrix.

Figure 2: Emergency response decision tree for skin exposure and laboratory spills.

References

-

PubChem. (n.d.). Compound Summary: Ethyl 2-chloro-3-oxopropanoate (CID 11385473). National Library of Medicine. Retrieved January 31, 2026, from [Link]

Sources

- 1. CAS 33142-21-1 | 2123-5-X6 | MDL MFCD07369378 | Ethyl 2-chloro-3-oxopropanoate, tech | SynQuest Laboratories [synquestlabs.com]

- 2. Ethyl 2-Chloro-3-oxopropanoate | 33142-21-1 [sigmaaldrich.com]

- 3. 33142-21-1 Cas No. | Ethyl 2-chloro-3-oxopropanoate | Apollo [store.apolloscientific.co.uk]

- 4. CAS 33142-21-1: Ethyl 2-chloro-3-oxopropanoate [cymitquimica.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. nj.gov [nj.gov]

Application Notes and Protocols: Leveraging Ethyl 2-Chloro-3-oxopropanoate in Multicomponent Reactions for Accelerated Drug Discovery

Introduction: The Strategic Advantage of Multicomponent Reactions in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, the efficiency of synthetic methodologies is paramount. Multicomponent reactions (MCRs), wherein three or more reactants converge in a single synthetic operation to generate a complex product, have emerged as a cornerstone of modern drug discovery.[1][2] This approach offers significant advantages over traditional linear syntheses, including increased atomic and step economy, reduced waste generation, and the rapid generation of diverse chemical libraries from readily available starting materials.[2][3] The inherent convergence and operational simplicity of MCRs make them exceptionally well-suited for the construction of structurally complex and biologically relevant heterocyclic scaffolds.[3][4]

This application note explores the utility of a versatile and highly reactive building block, ethyl 2-chloro-3-oxopropanoate , in the context of MCRs for the generation of privileged heterocyclic structures relevant to drug discovery. Its unique trifunctional nature, possessing an ester, a ketone, and a reactive α-chloro group, opens avenues for novel and efficient synthetic transformations.

Ethyl 2-Chloro-3-oxopropanoate: A Versatile Building Block for Heterocyclic Synthesis

Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1) is a commercially available reagent that serves as a potent electrophile and a versatile precursor for a variety of heterocyclic systems.[5][6] The presence of the α-chloro substituent activates the adjacent carbonyl group, making it highly susceptible to nucleophilic attack, a key feature that can be exploited in the design of novel MCRs.

Featured Application: One-Pot Synthesis of 2-Aminothiazole-5-carboxylates via a Modified Hantzsch Thiazole Synthesis

The 2-aminothiazole core is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[7][8][9] The classical Hantzsch thiazole synthesis provides a direct route to this important heterocycle through the condensation of an α-haloketone with a thiourea derivative.[10] By employing ethyl 2-chloro-3-oxopropanoate in a three-component reaction with a thiourea and an amine, we can efficiently access a library of substituted ethyl 2-aminothiazole-5-carboxylates.

Causality of Experimental Design:

The choice of a one-pot, three-component approach is deliberate. It circumvents the need for the isolation of intermediates, thereby saving time and resources. The reaction is designed to proceed under mild conditions, enhancing its functional group tolerance and broadening its applicability in library synthesis. Ethanol is selected as a relatively benign and effective solvent for this transformation.

Reaction Mechanism:

The reaction is proposed to proceed through a sequential series of nucleophilic attacks and a final dehydrative cyclization, characteristic of the Hantzsch thiazole synthesis.

Caption: Proposed mechanism for the Hantzsch-type synthesis of 2-aminothiazoles.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(substituted)-thiazole-5-carboxylates

This protocol outlines a general procedure for the one-pot, three-component synthesis of a library of 2-aminothiazole derivatives.

Materials:

-

Ethyl 2-chloro-3-oxopropanoate (1.0 eq)

-

Substituted thiourea (1.1 eq)

-

Amine (optional, for N-substituted thioureas)

-

Ethanol (solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted thiourea (1.1 mmol) and ethanol (10 mL).

-

Stir the mixture at room temperature until the thiourea is completely dissolved.

-

Add ethyl 2-chloro-3-oxopropanoate (1.0 mmol, 150.56 mg) to the solution.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add a saturated aqueous solution of sodium bicarbonate (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-aminothiazole-5-carboxylate derivative.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful synthesis of the target compound can be confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. The structure and purity of the final compound should be unequivocally confirmed by spectroscopic methods.

Data Presentation: Representative Library of Synthesized 2-Aminothiazoles

The following table illustrates the potential diversity of the 2-aminothiazole library that can be generated using this protocol with various substituted thioureas.

| Entry | R¹ | R² | Expected Product | Potential Biological Activity |

| 1 | H | H | Ethyl 2-aminothiazole-5-carboxylate | Antifungal, Antibacterial |

| 2 | Phenyl | H | Ethyl 2-(phenylamino)thiazole-5-carboxylate | Anticancer, Kinase inhibitor |

| 3 | Methyl | Methyl | Ethyl 2-(dimethylamino)thiazole-5-carboxylate | CNS activity |

| 4 | Acetyl | H | Ethyl 2-acetamidothiazole-5-carboxylate | Anti-inflammatory |

Workflow for MCR-based Drug Discovery

The application of this MCR extends beyond the synthesis of a single compound. It provides a robust platform for the rapid generation of a focused library of analogues for structure-activity relationship (SAR) studies.

Caption: Workflow for MCR-driven drug discovery from scaffold selection to lead optimization.

Conclusion

Ethyl 2-chloro-3-oxopropanoate is a powerful and versatile building block for the efficient synthesis of medicinally relevant heterocyclic compounds through multicomponent reactions. The detailed protocol for the synthesis of 2-aminothiazole-5-carboxylates demonstrates the practical application of this reagent in generating diverse molecular libraries for drug discovery programs. The principles of MCRs, exemplified by this application, offer a paradigm shift in synthetic strategy, enabling researchers to navigate chemical space with greater speed and efficiency.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. US2330223A - Aminothiazole from chloroacetal - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. 33142-21-1 Cas No. | Ethyl 2-chloro-3-oxopropanoate | Apollo [store.apolloscientific.co.uk]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. excli.de [excli.de]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

Application Notes & Protocols: The Strategic Use of Ethyl 2-chloro-3-oxopropanoate in Modern Agrochemical Synthesis

Abstract & Introduction

Ethyl 2-chloro-3-oxopropanoate (CAS No: 33142-21-1) is a highly reactive and versatile trifunctional chemical intermediate whose unique structure makes it an invaluable building block in synthetic chemistry.[1] Its combination of an ester, a ketone (in its aldehyde form), and a reactive chlorine atom on the alpha carbon allows for a wide array of chemical transformations.[2] This guide provides an in-depth exploration of its application in the agrochemical sector, where it serves as a key precursor for a variety of potent herbicides and fungicides.[2][3] We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-tested protocols for the synthesis of critical agrochemical scaffolds, such as pyrazoles and thiazolidines. The objective is to equip researchers and development scientists with the foundational knowledge and practical methodologies to effectively leverage this powerful synthetic tool.

Physicochemical Properties & Handling

Understanding the properties of Ethyl 2-chloro-3-oxopropanoate is paramount for its safe and effective use.

| Property | Value | Source |

| CAS Number | 33142-21-1 | [4][5] |

| Molecular Formula | C₅H₇ClO₃ | [4] |

| Molecular Weight | 150.56 g/mol | [4][6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| SMILES | CCOC(=O)C(C=O)Cl | [5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Safety & Handling: Ethyl 2-chloro-3-oxopropanoate is a corrosive and hazardous compound.[7] It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a certified chemical fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][6][8]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Core Synthetic Applications in Agrochemicals

The primary utility of ethyl 2-chloro-3-oxopropanoate in agrochemical synthesis lies in its capacity to participate in cyclocondensation reactions to form heterocyclic systems. These heterocyclic cores are foundational to many modern pesticides.[3][9]

Caption: General workflow for synthesizing agrochemical scaffolds.

Application I: Synthesis of Pyrazole-based Agrochemicals

Pyrazole rings are a cornerstone of numerous successful fungicides and herbicides. The reaction of ethyl 2-chloro-3-oxopropanoate with hydrazine derivatives provides a direct and efficient route to 4-chloropyrazole-5-carboxylates, which are versatile intermediates.

Causality of the Reaction: The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks the highly electrophilic aldehyde carbon. A subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the ester carbonyl, followed by dehydration to form the stable aromatic pyrazole ring. The presence of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[10]

Protocol 2.1.1: Synthesis of Ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate

Materials:

-

Ethyl 2-chloro-3-oxopropanoate (1.0 eq)

-

Phenylhydrazine (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)[10]

-

Acetone, anhydrous (as solvent)[10]

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous acetone, followed by ethyl 2-chloro-3-oxopropanoate (1.0 eq) and phenylhydrazine (1.0 eq).

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the mixture. The base acts as an acid scavenger.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Filtration: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium carbonate and salts.[10]

-

Workup - Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.[10]

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x). The washing steps remove any remaining water-soluble impurities and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure ethyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate.

Caption: Experimental workflow for pyrazole synthesis.

Application II: Synthesis of Thiazolidine-based Agrochemicals

Thiazolidine derivatives are another class of heterocyclic compounds with applications in agricultural chemistry. The reaction of ethyl 2-chloro-3-oxopropanoate with thiourea derivatives provides a pathway to these valuable scaffolds.[3]

Causality of the Reaction: This synthesis is another example of a heterocyclization reaction. The sulfur atom of the thiourea, being a soft and potent nucleophile, attacks the aldehyde carbon. This is followed by an intramolecular cyclization where one of the thiourea nitrogens attacks the carbon bearing the chlorine atom in a nucleophilic substitution reaction, displacing the chloride and forming the five-membered thiazolidine ring.

Protocol 2.2.1: Synthesis of Ethyl 2-(phenylimino)-3-phenyl-4-oxothiazolidine-5-carboxylate

Note: This protocol is adapted from the synthesis of related thiazolidine structures and represents a viable synthetic route.

Materials:

-

Ethyl 2-chloro-3-oxopropanoate (1.0 eq)

-

N,N'-diphenylthiourea (1.0 eq)

-

Sodium Acetate (NaOAc), anhydrous (2.0 eq)

-

Ethanol (as solvent)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N,N'-diphenylthiourea (1.0 eq) and anhydrous sodium acetate (2.0 eq) in ethanol. Sodium acetate is a weaker base than K₂CO₃, which is often preferable for this type of condensation to avoid side reactions.

-

Reagent Addition: Slowly add a solution of ethyl 2-chloro-3-oxopropanoate (1.0 eq) in ethanol to the mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-18 hours, or gently heat to 40-50°C to accelerate the reaction. Monitor by TLC.

-

Workup - Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product may precipitate out of the solution. If not, slowly add cold water to induce precipitation.

-

Workup - Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

-

Purification: The collected solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure thiazolidine derivative.

Conclusion

Ethyl 2-chloro-3-oxopropanoate is a cornerstone intermediate for the construction of complex heterocyclic molecules that are vital to the agrochemical industry.[1][2][3] Its predictable reactivity and ability to participate in robust cyclocondensation reactions make it a preferred choice for synthesizing pyrazole and thiazole-based active ingredients. The protocols outlined in this guide serve as a validated starting point for laboratory synthesis, emphasizing safe handling and a mechanistic understanding of the reaction pathways. By mastering the use of this key building block, researchers can significantly accelerate the discovery and development of novel crop protection solutions.

References

- EvitaChem. (n.d.). Buy Ethyl 2-chloro-3-oxopropanoate (EVT-297478) | 33142-21-1.

- CymitQuimica. (n.d.). CAS 33142-21-1: Ethyl 2-chloro-3-oxopropanoate.

- World of Chemicals. (n.d.). Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China.

- MDPI. (2014). Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety.

- Journal of Organic Chemistry & Pharmaceutical Research. (n.d.). Design and Synthesis of Novel (3-(2,2-Dihaloethenyl)).

- ChemBK. (2024). Ethyl 2-chloro-3-oxobutanoate.

- BLD Pharm. (n.d.). 33142-21-1|Ethyl 2-chloro-3-oxopropanoate|BLD Pharm.

- Apollo Scientific. (n.d.). 33142-21-1 Cas No. | Ethyl 2-chloro-3-oxopropanoate.

- PubChem. (n.d.). Ethyl 3-chloro-3-oxopropionate.

- Ivy Fine Chemicals. (n.d.). Ethyl 2-Chloro-3-oxopropanoate [CAS: 33142-21-1].

Sources

- 1. CAS 33142-21-1: Ethyl 2-chloro-3-oxopropanoate [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy Ethyl 2-chloro-3-oxopropanoate (EVT-297478) | 33142-21-1 [evitachem.com]

- 4. 33142-21-1|Ethyl 2-chloro-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 5. ivychem.com [ivychem.com]

- 6. Ethyl 3-chloro-3-oxopropionate | C5H7ClO3 | CID 118931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. 33142-21-1 Cas No. | Ethyl 2-chloro-3-oxopropanoate | Apollo [store.apolloscientific.co.uk]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis and Fungicidal Activity of Novel Chloro-Containing 1-Aryl-3-oxypyrazoles with an Oximino Ester or Oximino Amide Moiety [mdpi.com]

Application Note: Chiral Synthesis & Asymmetric Functionalization of Ethyl 2-chloro-3-oxopropanoate

This is a comprehensive Application Note and Protocol Guide for the chiral synthesis and asymmetric application of Ethyl 2-chloro-3-oxopropanoate .

Abstract

Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1), also known as ethyl 2-chloro-2-formylacetate, is a highly reactive C3-synthon used in the synthesis of heterocycles and pharmaceutical intermediates.[1] While traditionally employed in achiral condensations (e.g., Hantzsch thiazole synthesis), its potential in asymmetric synthesis lies in its unique ability to undergo Dynamic Kinetic Resolution (DKR) .[2] This guide details the protocols for the asymmetric transfer hydrogenation (ATH) of this substrate to yield chiral ethyl 2-chloro-3-hydroxypropanoate , a critical precursor for enantiopure glycidates (epoxides). We address the specific challenges of handling this unstable aldehyde and provide a validated workflow for its stereoselective conversion.

Introduction & Molecule Profile[3][4]

Ethyl 2-chloro-3-oxopropanoate is a bifunctional electrophile containing a formyl group and an

Structural Dynamics

Unlike stable ketones, this molecule exists in a rapid equilibrium between its aldehyde and enol forms. This lability is the key to its asymmetric utility:

-

The Challenge: The C2 stereocenter racemizes spontaneously under basic or even neutral conditions.

-

The Opportunity: This rapid racemization allows for Dynamic Kinetic Resolution (DKR) .[2] A chiral catalyst can selectively reduce one enantiomer of the aldehyde to the alcohol (locking the stereochemistry), while the unreacted enantiomer continuously racemizes, theoretically allowing 100% yield of a single stereoisomer.

| Property | Specification |

| IUPAC Name | Ethyl 2-chloro-3-oxopropanoate |

| CAS Number | 33142-21-1 |

| Formula | |

| MW | 150.56 g/mol |

| Stability | Unstable at RT; prone to polymerization and oxidation. Store at -20°C under Argon. |

| Key Derivative | Ethyl 2-chloro-3-hydroxypropanoate (Chiral Chlorohydrin) |

Strategic Application: Asymmetric Transfer Hydrogenation (ATH) via DKR

The primary asymmetric application of ethyl 2-chloro-3-oxopropanoate is its conversion to enantiopure ethyl 2-chloro-3-hydroxypropanoate . This chlorohydrin is a "chiral pool" equivalent used to synthesize chiral glycidates (epoxides), which are precursors to amino acids, sugars, and

Mechanistic Pathway

The reaction utilizes a Ruthenium(II)-arene complex with a chiral diamine ligand (Noyori-Ikariya type). The catalyst distinguishes between the rapidly interconverting enantiomers of the aldehyde, reducing the formyl group (

Caption: DKR mechanism where rapid racemization of the starting material allows a chiral catalyst to funnel the mixture into a single enantiomeric product.[3]

Detailed Experimental Protocols

Protocol A: Preparation and Purification of the Substrate

Since the free aldehyde is unstable, it is best generated fresh from the stable acetal or sodium salt.

Reagents:

-

Ethyl 3,3-diethoxypropanoate (Stable Precursor)

-

Sulfuryl chloride (

) or N-Chlorosuccinimide (NCS) -

Dichloromethane (DCM)

Procedure:

-

Chlorination: Dissolve Ethyl 3,3-diethoxypropanoate (10 mmol) in DCM (50 mL). Cool to 0°C.[4]

-

Add

(1.05 eq) dropwise. Stir at RT for 2 hours to form Ethyl 2-chloro-3,3-diethoxypropanoate. -

Hydrolysis (In-situ generation): Treat the chloro-acetal with aqueous Formic Acid (80%) or dilute HCl/Acetone at 0°C for 1 hour.

-

Extraction: Extract rapidly with cold DCM. Wash with cold brine. Dry over

and concentrate in vacuo at <20°C. -

Quality Control: Check purity via NMR immediately. The aldehyde signal should be visible at

ppm. Use immediately for Protocol B.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of (2R)-Ethyl 2-chloro-3-hydroxypropanoate.

Reagents:

-

Substrate: Freshly prepared Ethyl 2-chloro-3-oxopropanoate (5 mmol).

-

Catalyst: RuCl (1 mol%).

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope) or Sodium Formate in water.

-

Solvent: Ethyl Acetate or DCM (degassed).

Step-by-Step:

-

Catalyst Prep: In a glovebox or under Argon, dissolve the Ru-catalyst (32 mg, 0.05 mmol) in degassed Ethyl Acetate (10 mL).

-

Reaction Assembly: Add the catalyst solution to the substrate (750 mg, 5 mmol) in a reaction vessel.

-

H-Donor Addition: Add the Formic Acid/TEA mixture (2 mL) slowly at 0°C.

-

Note: The base (TEA) promotes the racemization required for DKR.

-

-

Incubation: Stir at 25°C for 12–24 hours. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 3:1).

-

Work-up: Quench with water (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with sat.

(to remove acid) and brine.[5] -

Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexane).

-

Yield Expectation: 75–85%.

-

Enantiomeric Excess (ee): >90% (Determined by Chiral HPLC, Chiralcel OD-H column).

-

Protocol C: Transformation to Chiral Epoxide (Glycidate)

Objective: Conversion of the chlorohydrin to Ethyl (2R)-glycidate.

Procedure:

-

Dissolve (2R)-Ethyl 2-chloro-3-hydroxypropanoate in dry THF at 0°C.

-

Add Sodium Ethoxide (NaOEt, 1.1 eq) or DBU (1.2 eq).

-

Stir for 30 mins. The intramolecular

displacement of the chloride by the alkoxide occurs with inversion of configuration at C2?-

Correction: No, the alkoxide forms at the primary alcohol (C3). It attacks C2, displacing Chloride. This inverts C2.

-

Result: (2S)-Ethyl glycidate (if starting from 2R).

-

-

Filter salts and concentrate. Distill under high vacuum.

Troubleshooting & Optimization (Expertise)

| Issue | Root Cause | Corrective Action |

| Low Enantioselectivity (<80% ee) | Slow Racemization | Increase the basicity (add more TEA) to accelerate the enolization/racemization step. |

| Substrate Decomposition | Aldehyde instability | Keep temperature strictly <30°C. Ensure the H-donor is added slowly to avoid exotherms. |

| No Reaction | Catalyst Poisoning | Ensure the substrate is free of residual |

| Racemic Product | Background Reduction | Ensure no non-chiral reducing agents (e.g., uncatalyzed formate transfer) are active. Lower temp to 10°C. |

Workflow Visualization

Caption: Complete synthetic workflow from stable acetal precursor to chiral epoxide.

References

-

Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aldehydes and Ketones." Journal of the American Chemical Society, 1996.

-

Bäckvall, J. E., et al. "Dynamic Kinetic Resolution: The Best of Both Worlds." Chemistry – A European Journal, 2005.

-

Organic Syntheses. "Ethyl 3,3-diethoxypropanoate and derivatives." Org.[4][6][7][8][9][10][11] Synth. 1989, 67, 157.

-

BenchChem. "Application Notes for Chiral Synthesis of Hydroxy Esters." BenchChem Protocols, 2025.

-

CymitQuimica. "Ethyl 2-chloro-3-oxopropanoate Product Data." Chemical Catalog, 2024.

Sources

- 1. 33142-21-1|Ethyl 2-chloro-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 2. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]

- 3. princeton.edu [princeton.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bioreductive dynamic kinetic resolution of ethyl 2-methoxy-3-oxo-3-phenylpropanoate [ouci.dntb.gov.ua]

- 7. york.ac.uk [york.ac.uk]

- 8. The Reaction of Ethyl 2-Chloroacetoacetate with 2-(Alkylamino) Alcohols: an Unexpected Formation of the 2-Methyloxazolidine Ring† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 9. Ethyl 2-formyl-3-oxopropanoate | C6H8O4 | CID 11029955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dynamic kinetic resolution of tert-alcohols via combination of a lipase/Brønsted acid in a biphasic reaction medium - Green Chemistry (RSC Publishing) [pubs.rsc.org]

"Ethyl 2-chloro-3-oxopropanoate" in the synthesis of novel kinase inhibitors

Abstract

This technical guide details the application of Ethyl 2-chloro-3-oxopropanoate (CAS 33142-21-1) as a pivotal building block for synthesizing 4-unsubstituted-2-aminothiazole-5-carboxylate scaffolds. While 4-methylthiazoles (derived from ethyl 2-chloroacetoacetate) are common, the 4-H motif accessible via this specific reagent is critical for minimizing steric clash in the ATP-binding pockets of tyrosine kinases (e.g., Src, Abl, c-Kit). This note provides optimized protocols for handling this labile aldehyde equivalent, executing the Hantzsch cyclization with high regiocontrol, and elaborating the core into Type I/II kinase inhibitors similar to Dasatinib.

Introduction: The "Steric Minimization" Advantage

In the design of ATP-competitive kinase inhibitors, the "gatekeeper" residue and the solvent-front region often impose strict steric limitations.

-

The Problem: Standard Hantzsch synthesis using ethyl 2-chloroacetoacetate yields a 4-methylthiazole . This methyl group can induce steric clashes with the P-loop or gatekeeper residues in compact kinase pockets (e.g., Lck, Src).

-

The Solution: Ethyl 2-chloro-3-oxopropanoate possesses a C3-formyl group (aldehyde) rather than a ketone. Its cyclization with thiourea yields the 4-hydro (4-H) thiazole core.

-

Significance: This 4-H motif is the exact structural core found in Dasatinib (Sprycel) , a multi-targeted kinase inhibitor.[1] The absence of the C4-substituent allows the thiazole carboxamide moiety to adopt the critical conformation required for hydrogen bonding with the hinge region.

Chemical Proficiency & Handling

Compound Profile:

-

Synonyms: Ethyl 2-chloro-2-formylacetate;

-chloro- -

Reactive Moiety:

-halo-

Expertise Insight (Stability & Storage): Unlike its methyl-ketone analog, the free aldehyde form of ethyl 2-chloro-3-oxopropanoate is prone to polymerization and oxidation.

-

Commercial Form: Often supplied as a technical grade oil (90-95%) containing stabilizers.[1]

-

In Situ Generation: For GMP campaigns, it is recommended to generate the compound in situ from Ethyl 3,3-diethoxypropanoate (the stable acetal) via Vilsmeier-Haack formylation or direct chlorination, though the commercial chloro-aldehyde is sufficient for discovery-scale synthesis if stored at -20°C under Argon.

-

Handling: The compound is a potent lachrymator and skin irritant.[1] All transfers must occur in a fume hood.[1]

Protocol: Synthesis of the 2-Aminothiazole-5-Carboxylate Core

This protocol describes the regioselective Hantzsch thiazole synthesis.[1] The reaction exploits the differential electrophilicity of the C3-aldehyde (hard electrophile) and the C2-chloride (soft electrophile).

Materials

-

Reagent A: Ethyl 2-chloro-3-oxopropanoate (1.0 equiv)

-

Reagent B: Thiourea (1.1 equiv)

-

Solvent: Ethanol (Absolute) or Methanol

-

Base (Optional): Sodium Bicarbonate (NaHCO₃) - Note: Often not required as the product precipitates as HBr/HCl salt, but base improves free base yield.

Step-by-Step Methodology

-

Preparation: Dissolve Thiourea (7.6 g, 100 mmol) in absolute Ethanol (150 mL) in a 500 mL round-bottom flask.

-

Addition: Add Ethyl 2-chloro-3-oxopropanoate (15.0 g, ~100 mmol) dropwise over 20 minutes at Room Temperature (RT).

-

Cyclization: Heat the mixture to reflux (78°C) for 2–4 hours.

-

Workup (Isolation of Salt): Cool the mixture to 0°C. The product often crystallizes as the hydrochloride salt.[1] Filter the precipitate and wash with cold ethanol.

-

Free Base Liberation (Critical for Coupling): Suspend the salt in water (100 mL). Slowly add saturated aqueous NaHCO₃ until pH ~8. The free amine will precipitate.[1]

-

Purification: Filter the solid, wash with water, and dry under vacuum at 45°C.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | Off-white to pale yellow solid | Darkens upon air oxidation |

| Melting Point | 158–162°C | Sharp mp indicates high purity |

| 1H NMR (DMSO-d6) | Diagnostic Peak: Singlet at ~7.8 ppm confirms the 4-H structure (vs. methyl) | |

| MS (ESI) | [M+H]+ = 173.0 | Consistent with C6H8N2O2S |

Downstream Application: Elaboration into Kinase Inhibitors

Once the Ethyl 2-aminothiazole-5-carboxylate is synthesized, it serves as the "Head" and "Linker" scaffold. The following workflow outlines its conversion into a Dasatinib-like inhibitor.

Pathway:

-

N-Protection (Optional): If the C2-amine interferes with hydrolysis, protect with Boc.[1]

-

Hydrolysis: Saponification (LiOH/THF/Water) yields the 2-aminothiazole-5-carboxylic acid .[1]

-

Amide Coupling: Coupling with a substituted aniline (e.g., 2-chloro-6-methylaniline) creates the specificity pocket interaction.[1]

-

C2-N Functionalization: The C2-amine is then coupled with the pyrimidine "Tail" moiety via Buchwald-Hartwig amination or SNAr displacement.[1]

Visualization of Signaling & Synthesis

The following diagram illustrates the Hantzsch cyclization mechanism and the structural logic of using the 3-oxopropanoate to achieve the 4-H substitution pattern.

Figure 1: Reaction pathway transforming the labile chloro-aldehyde into the rigid thiazole kinase scaffold. The C3-aldehyde is the determinant for the 4-H substitution.

Troubleshooting & Optimization (Expertise)

-

Issue: Low Yield / Black Tar Formation.

-

Issue: Regioisomers.

-

Insight: While rare with this specific substrate, competitive formation of oxazoles can occur if urea contaminants are present.[1] Use high-purity thiourea (>99%).

-

-

Issue: Hydrolysis of Ester.

References

-

Dasatinib Synthesis & SAR: Lombardo, L. J., et al. (2004).[1] "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

-

Hantzsch Thiazole Synthesis Mechanism: Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] [1]

-

Reagent Reactivity (Ethyl 2-chloro-3-oxopropanoate): Organic Syntheses, Coll.[1] Vol. 4, p.590 (1963); Vol. 39, p.46 (1959).[1] (Reference for general handling of

-halo- -

Kinase Gatekeeper Mutations: Daub, H., Specht, K., & Ullrich, A. (2004).[1] "Strategies to overcome resistance to targeted protein kinase inhibitors." Nature Reviews Drug Discovery.[1]

-

Thiazole Scaffolds in Medicinal Chemistry: Molecules 2020, 25(18), 4156; "Thiazole: A Privileged Scaffold in Drug Discovery."[1]

Sources

- 1. Ethyl 3,3-diethoxypropionate | C9H18O4 | CID 66389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 33142-21-1 | 2123-5-X6 | MDL MFCD07369378 | Ethyl 2-chloro-3-oxopropanoate, tech | SynQuest Laboratories [synquestlabs.com]

- 3. A facile protocol for the preparation of 2-carboxylated thieno [2,3- b ] indoles: a de novo access to alkaloid thienodolin - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00440B [pubs.rsc.org]

- 4. scbt.com [scbt.com]

- 5. 33142-21-1|Ethyl 2-chloro-3-oxopropanoate|BLD Pharm [bldpharm.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Scale-up synthesis considerations for "Ethyl 2-chloro-3-oxopropanoate" reactions

Application Note: Scale-Up Synthesis & Handling of Ethyl 2-chloro-3-oxopropanoate

Part 1: Executive Summary & Strategic Analysis

Ethyl 2-chloro-3-oxopropanoate (also known as Ethyl 2-chloro-2-formylacetate) is a high-value, high-reactivity synthon used primarily in the construction of 5-membered heterocycles, such as thiazoles and pyrimidines. Structurally, it possesses three reactive centers: an electrophilic aldehyde (masked as an enol), a nucleophilic

The Scale-Up Paradox: While chemically versatile, this intermediate presents a significant scale-up challenge: Thermal Instability . Unlike its methylated cousin (ethyl 2-chloroacetoacetate), the formyl derivative has a high propensity for self-condensation and polymerization at ambient temperatures.

Core Directive for Process Engineers:

Do not attempt to isolate and distill this compound on a multi-gram scale. The only robust scale-up strategy is a Telescoped Process (Make-and-Use), where the intermediate is generated cold, extracted, and immediately reacted in the next step or stored as a frozen solution at -30°C.

Part 2: Chemical Foundation & Mechanism[1]

To successfully scale this reaction, one must understand the species in solution. The compound exists in a dynamic equilibrium between the keto-form and the enol-form, stabilized by an intramolecular hydrogen bond.

Tautomeric Equilibrium

On scale, the enol form is susceptible to acid-catalyzed polymerization. The synthesis relies on the Claisen Condensation of Ethyl Chloroacetate and Ethyl Formate.

Reaction Scheme Visualization

Figure 1: Reaction pathway highlighting the critical decision point to avoid purification.

Part 3: Scale-Up Protocol (The "Make")

This protocol is designed for a 100 g to 1 kg batch size. It prioritizes thermal management over yield maximization, as a decomposed batch has zero value.

Reagents & Materials:

-

Ethyl Chloroacetate (1.0 equiv)

-

Ethyl Formate (1.1 equiv)

-

Potassium tert-butoxide (KOtBu) (1.05 equiv) - Preferred over NaOEt for cleaner reaction profiles at lower temperatures.

-

Solvent: Anhydrous THF (Tetrahydrofuran) or MTBE (Methyl tert-butyl ether).

-

Quench: 6N Hydrochloric Acid.[1]

Detailed Methodology

| Step | Operation | Critical Process Parameter (CPP) | Rationale |